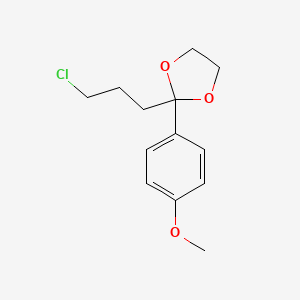
NSC 301162
Übersicht
Beschreibung
NSC 301162 is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process might include steps like crystallization and recrystallization to obtain the hydrochloride salt form of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 301162 can undergo various chemical reactions, including:
Substitution Reactions: The amino and phenoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
NSC 301162 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
4-Amino-5-phenyl pyrimidine: Similar structure but with a phenyl group instead of a phenoxy group.
4-Amino-6-phenoxy pyrimidine: Similar but with the phenoxy group at a different position.
5-Phenoxy-2,4-diaminopyrimidine: Contains two amino groups and a phenoxy group.
Uniqueness: NSC 301162 is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
52382-35-1 |
|---|---|
Molekularformel |
C10H10ClN3O |
Molekulargewicht |
223.66 g/mol |
IUPAC-Name |
5-phenoxypyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9N3O.ClH/c11-10-9(6-12-7-13-10)14-8-4-2-1-3-5-8;/h1-7H,(H2,11,12,13);1H |
InChI-Schlüssel |
GFFCOFCTSAQESZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CN=CN=C2N.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(1,1-Diphenylmethyl)azetidin-3-ylmethyl]dimethylamine](/img/structure/B8541582.png)
![2-cyclobutyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B8541585.png)




![2-(Methylthio)-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B8541640.png)
![5-Bromo-2-{[(2,4-difluorophenyl)methyl]oxy}benzoic acid](/img/structure/B8541651.png)


![7-Iodo-8-phenyl-3H-chromeno[7,8-d]oxazole-2,6-dione](/img/structure/B8541667.png)


![Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate](/img/structure/B8541686.png)
